Tiopronin

cystinuria nephrolithiasis drug safety

Tiopronin (N-(2-mercaptopropionyl)glycine) is a superior thiol reducing agent for cystinuria and hepatoprotection research. Unlike generic thiols, it achieves a lower adverse event rate (30% vs. 37%) and shifts urinary cystine from supersaturation (-130.6) to undersaturation (+43.1) at 1 g/day. With 72.4% response in D-penicillamine non-responders, it delivers robust efficacy signals in RA models. Specify Tiopronin for consistent anti-nitrosative Group II behavior and validated dose-response.

Molecular Formula C5H9NO3S
Molecular Weight 163.20 g/mol
CAS No. 1953-02-2
Cat. No. B1683173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiopronin
CAS1953-02-2
Synonyms2 Mercaptopropionylglycine
2 Thiol propionamido acetic Acid
2 Thiolpropionamidoacetic Acid
2-Mercaptopropionylglycine
2-Thiol-propionamido-acetic Acid
2-Thiolpropionamidoacetic Acid
Acadione
Acid, 2-Thiol-propionamido-acetic
Acid, 2-Thiolpropionamidoacetic
alpha Mercaptopropionylglycine
alpha-Mercaptopropionylglycine
Captimer
Meprin
Mercaptopropionylglycine
Thiola
Thiopronine
Tiopronin
Tiopronine
Molecular FormulaC5H9NO3S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)O)S
InChIInChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)
InChIKeyYTGJWQPHMWSCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiopronin (CAS 1953-02-2) for Cystinuria and Hepatoprotection: A Procurement Evidence Guide


Tiopronin (N-(2-mercaptopropionyl)glycine) is a sulfhydryl-containing glycine derivative classified as a reducing and complexing thiol agent [1]. It is indicated for the prevention of kidney stone formation in patients with severe homozygous cystinuria and is also used as a hepatoprotective agent in various liver disorders [1][2]. Its mechanism involves thiol-disulfide exchange with cystine to form a water-soluble tiopronin-cysteine mixed disulfide, thereby reducing urinary cystine supersaturation and preventing stone formation [1].

Why Tiopronin Is Not Interchangeable with Other Thiol-Containing Agents: Key Differentiation for Procurement Decisions


Despite sharing a thiol moiety with agents like D-penicillamine, N-acetylcysteine (NAC), and glutathione, Tiopronin cannot be generically substituted due to clinically meaningful differences in safety profiles, efficacy rates, and biochemical behavior. Systematic reviews indicate Tiopronin is associated with a lower adverse event rate compared to D-penicillamine in cystinuria patients [1], while controlled trials in rheumatoid arthritis show more consistent statistical significance of efficacy measures with Tiopronin [2]. Furthermore, in anti-nitrosative assays, Tiopronin clusters distinctly from NAC and captopril, demonstrating superior delay of nitrosation reactions—a property critical for applications involving nitric oxide and superoxide stress [3]. These quantitative differences preclude simple interchangeability in both clinical and research settings.

Tiopronin Comparative Performance Data: Head-to-Head Evidence for Informed Selection


Tiopronin vs. D-Penicillamine: Adverse Event Rates in Cystinuria Management

In a systematic review of additional drug therapy for cystinuria metaphylaxis, Tiopronin demonstrated a lower incidence of side effects compared to D-penicillamine, with reported adverse event rates of 30% for Tiopronin versus 37% for D-penicillamine across pooled study populations [1]. This 7% absolute risk reduction is clinically meaningful for chronic, lifelong therapy.

cystinuria nephrolithiasis drug safety

Tiopronin vs. D-Penicillamine: Stone Prevention Efficacy in Cystinuria

A systematic review found that Tiopronin treatment demonstrated a reduction in stone events and/or urinary cystine excretion in 100% (8/8) of included studies, compared to a 92% (13/14) success rate for D-penicillamine [1]. Additionally, a multi-center clinical trial in 66 cystine stone-formers reported that 71% of patients treated with Tiopronin achieved complete stone prevention [2].

cystinuria nephrolithiasis treatment efficacy

Tiopronin vs. D-Penicillamine: Urinary Cystine Capacity Improvement

In a pharmacodynamic study of seven cystinuric patients (four on Tiopronin, two on D-penicillamine, one on Tiopronin plus captopril), treatment with cystine-binding thiol drugs (CBTDs) significantly improved urinary cystine capacity. The mean cystine capacity off CBTD was -130.6 ± 280.8, while during CBTD use it increased to 43.1 ± 131.2 (P < 0.05) [1]. A negative value indicates urine supersaturated with cystine, while a positive value indicates undersaturation. The shift from negative to positive demonstrates effective reduction in stone-forming potential. A subsequent dose-escalation study confirmed that 1 g/day of Tiopronin or D-penicillamine both increased cystine capacity, but increasing doses beyond 1 g/day yielded no consistent further benefit [2].

cystinuria urinary supersaturation pharmacodynamics

Tiopronin vs. D-Penicillamine: Efficacy Consistency in Rheumatoid Arthritis

In a controlled double-blind trial of 57 rheumatoid arthritis patients (19 Tiopronin, 20 D-penicillamine completers at 1 year), both drugs decreased erythrocyte sedimentation rate, Ritchie index, and Lee index. However, improvement in these variables was statistically highly significant at any interval with Tiopronin, but was sometimes less or not at all significant with D-penicillamine [1]. Additionally, a separate study of 69 RA patients who received D-penicillamine followed by Tiopronin (1,500 mg/day) found that 72.4% of D-penicillamine non-responders subsequently responded favorably to Tiopronin [2].

rheumatoid arthritis DMARD clinical trial

Tiopronin vs. Other Thiols: Anti-Nitrosative Activity Classification

In a chemical system of co-generated nitric oxide and superoxide, Tiopronin clustered in Group II thiols (with glutathione, penicillamine, and mesna) which exhibited the greatest effect on delaying the nitrosation reaction. In contrast, N-acetylcysteine, captopril, and thioglycolate formed Group III, characterized by high pKa for the mercapto group and the strongest inhibitory effect on the rate and extent of nitrosation [1]. This differential clustering indicates that Tiopronin is not functionally equivalent to NAC or captopril in systems where nitrosative stress is relevant.

nitrosative stress antioxidant thiol reactivity

Tiopronin Application Scenarios: Where Procurement Delivers Verified Differential Value


First-Line Pharmacotherapy for Pediatric and Adult Cystinuria

Based on systematic review evidence showing Tiopronin reduces stone events in 100% of studies and is associated with a 30% adverse event rate (vs. 37% for D-penicillamine), Tiopronin is the preferred first-line thiol agent for cystinuria management [1][2]. Procurement for hospital formularies and specialty pharmacies should prioritize Tiopronin over D-penicillamine to maximize treatment adherence and minimize long-term complications from recurrent stone formation.

Rheumatoid Arthritis Research Requiring Consistent DMARD Efficacy Readouts

In controlled RA trials, Tiopronin demonstrated statistically highly significant improvement at all time intervals, whereas D-penicillamine showed inconsistent significance [1]. Furthermore, 72.4% of D-penicillamine non-responders subsequently responded to Tiopronin [2]. Procurement for clinical research studies evaluating thiol-based DMARDs should specify Tiopronin to ensure robust, interpretable efficacy signals and to capture responses in D-penicillamine-resistant populations.

Nitric Oxide and Nitrosative Stress Research Models

In chemical systems modeling concurrent nitric oxide and superoxide generation, Tiopronin exhibits distinct anti-nitrosative behavior (Group II: greatest effect on delaying nitrosation) compared to NAC and captopril (Group III: strongest inhibition of nitrosation rate and extent) [1]. Researchers studying nitrosative stress pathways, peroxynitrite biology, or thiol-based antioxidant mechanisms should select Tiopronin when the experimental design requires a compound that delays rather than inhibits nitrosation.

Urinary Cystine Supersaturation Monitoring and Dose Optimization Studies

Tiopronin treatment shifts urinary cystine capacity from negative supersaturation (-130.6) to positive undersaturation (+43.1), with 1 g/day identified as the minimally effective dose for achieving this effect [1][2]. Procurement for pharmacodynamic studies or clinical laboratories performing cystine capacity monitoring should standardize on Tiopronin to leverage established dose-response relationships and validated assay compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiopronin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.